molecular formula C7H12O2 B1203222 2-Methoxycyclohexanone CAS No. 7429-44-9

2-Methoxycyclohexanone

Cat. No. B1203222
CAS RN: 7429-44-9
M. Wt: 128.17 g/mol
InChI Key: JYJURPHZXCLFDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The conformational equilibrium of 2-Methoxycyclohexanone has been investigated using infrared spectroscopy and theoretical calculations, revealing six possible conformations in the vapor phase due to the rotation of the methoxy group around the O-C(2) bond. This includes axial and equatorial conformers, with the infrared spectrum in CCl(4) solution showing three carbonyl stretching bands corresponding to the conformers of lower energies (M. P. Freitas, C. Tormena, R. Rittner, 2003).

Chemical Reactions and Properties

  • Synthesis from Cyclohexanone : 1-Methoxycyclohexene has been synthesized from cyclohexanone, showcasing the chemical reactivity and potential transformations of 2-Methoxycyclohexanone precursors (Zhangjie Shi, 2006).
  • Microbial Reduction : (S)-2-Methoxycyclohexanone, an intermediate in the synthesis of Sanfetrinem, can be obtained through microbial reduction, demonstrating the versatility of biological processes in its synthesis (C. Fuganti, P. Grasselli, M. Mendozza, S. Servi, G. Zucchi, 1997).

Physical Properties Analysis

The research on 2-methoxycyclohexanol, closely related to 2-Methoxycyclohexanone, involved analyzing its synthesis, molecular structure, and basic thermodynamic parameters such as specific heat capacity and standard enthalpy change of combustion. These properties are crucial for understanding the physical behavior and potential applications of 2-Methoxycyclohexanone (Junbo Feng, Yudong Shang, Yadong Zhang, 2018).

Chemical Properties Analysis

Scientific Research Applications

Production of Adipic Acid

  • Scientific Field: Green Chemistry
  • Application Summary: 2-Methoxycyclohexanone (2-MCO) is used in the oxidative cleavage reaction to produce adipic acid (AA) and methanol . Adipic acid is an important industrial monomer used in the production of nylon .
  • Methods of Application: The reaction involves the use of a phosphotungstic acid catalyst in an aerobic oxidation process . The reaction takes place in a water solvent with O2 .
  • Results: The process achieved good catalytic activity and excellent selectivity to adipic acid . The carbon-based adipic acid yield reached 74% (86% in molar basis), which was higher than those obtained with vanadium-based catalysts .

Synthesis of 2-(Carbomethoxy)cyclohex-2-en-1one

  • Scientific Field: Organic Chemistry
  • Application Summary: 2-Methoxycyclohexanone is used in the synthesis of 2-(carbomethoxy)cyclohex-2-en-1one .
  • Methods of Application: The specific methods of application or experimental procedures for this synthesis are not detailed in the sources available .
  • Results: The outcomes of this application are not provided in the available sources .

Synthesis of 2-Methoxycyclohexanol

  • Scientific Field: Thermal Analysis and Calorimetry
  • Application Summary: 2-Methoxycyclohexanol is synthesized through an alcoholysis reaction of cyclohexene oxide and methanol with Ag2CsPW12O40 as a catalyst . 2-Methoxycyclohexanol is a critical chemical intermediate for the synthesis of pharmaceuticals, dyes, and spices .
  • Methods of Application: The reaction involves the use of cyclohexene oxide and methanol with Ag2CsPW12O40 as a catalyst . The elemental analyzer, FT-IR, GC, and NMR are used to analyze and confirm elements, functional groups, purity, and molecular structure of 2-methoxycyclohexanol .
  • Results: The standard enthalpy change of combustion of 2-methoxycyclohexanol was determined to be -3938.6 ± 2.0 kJ mol-1 . The standard enthalpy of formation has been calculated as -816.88 ± 2.21 kJ mol-1 .

Safety And Hazards

2-Methoxycyclohexanone is a flammable liquid and vapor. It may be harmful if inhaled and can cause skin and eye irritation. It may also cause respiratory irritation and drowsiness or dizziness . It should be kept away from heat, sparks, open flames, and hot surfaces. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methoxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-9-7-5-3-2-4-6(7)8/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJURPHZXCLFDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864060
Record name Cyclohexanone, 2-methoxy-
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxycyclohexanone

CAS RN

7429-44-9
Record name 2-Methoxycyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7429-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanone, 2-methoxy-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanone, 2-methoxy-
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Record name Cyclohexanone, 2-methoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxycyclohexanone
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Synthesis routes and methods I

Procedure details

A solution of 2(S) 2-methoxycyclohexanone (4.089 g) and (3S,4R)-4-acetoxy-3[(R)-(t-butyldimethylsilyloxy)ethyl]azetidinone (4.63 g) in dichloromethane (140 ml) was prepared at -16°. Tin tetrachloride (14.3 g) was added dropwise via syringe at such a rate that the temperature was kept beetween -16° and -13°. The mixture was stirred for 10 minutes, then the temperature was increased to +3°. A solution of di-isopropylethylamine (5.33 g) dissolved in dichloromethane (40 ml) was added over 20 minutes. The reaction mixture was stirred for 10 minutes at +3°, then the reaction mixture was poured into 300 ml of a 1:1 mixture of sodium bicarbonate (saturated) and Rochelle's salt (saturated) and extracted into diethylether (500 ml) with vigorous stirring over 1 h. The organic layer was washed with saturated brine(150 ml), dried and the solvent removed to give an white solid (7.10 g). The crude solid was taken up in hot n-hexane (175 ml), filtered and the volume reduced to 75 ml. The resulting mixture was warmed to completely dissolve the solid. The resultant solution was cooled and stirred and the title compound was isolated by filtration as a white solid (3.03 g).
Quantity
140 mL
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solvent
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14.3 g
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5.33 g
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40 mL
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A 500-ml four-mouth flask equipped with a thermometer, dropping funnel, condenser, and stirrer was charged with 13.0 g (0.1 mol) of (RS)-2-methoxycyclohexanol, 7 g of dichloromethane, and 30 g of 10% aqueous solution of sulfuric acid (30 mmol). The reactants were stirred at 20-25° C. The flask was further charged with 60 g of aqueous solution of sodium hypochlorite containing 12.1% effective chlorine over about 1 hour. Stirring was continued for 30 minutes. The reaction solution was analyzed by gas chromatography to confirm that the peak due to (RS)-2-methoxycyclohexanol had disappeared. The reaction solution was given 2 g of sodium hydrogensulfite with stirring. It was confirmed that the reaction solution did not change potassium iodide starch paper into purple any longer. The reaction solution was extracted twice with 50 g of dichloromethane. The dichloromethane layers were combined together and washed with 30 g of saturated aqueous solution of sodium chloride. Upon concentration and distillation, there was obtained 11.5 g (90 mmol) of (RS)-2-methoxycyclohexanone. The chemical purity of this compound was 99.8%. Incidentally, the dichloromethane used in this example has a partition ratio in water (at 20° C.) greater than 1 and has a solubility in water (40° C.) lower than 5 wt %.
[Compound]
Name
four-mouth
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0 (± 1) mol
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13 g
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aqueous solution
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30 mmol
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7 g
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aqueous solution
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60 g
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2 g
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Name
potassium iodide starch
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0 (± 1) mol
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Reaction Step Six

Synthesis routes and methods III

Procedure details

Example 1 is repeated, except that isopropanol is used as solvent, 10 mg of hydrocinchonidine are used as modifier and 100 mg of catalyst are used. In addition, 800 mg of Amberlite IRA-900 (strongly basic anion exchanger, activated using NaOH) are added. The yield is 0.36 g of product of 95% purity containing 5% solvent (44%).
Quantity
10 mg
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[Compound]
Name
catalyst
Quantity
100 mg
Type
catalyst
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Quantity
800 mg
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxycyclohexanone
Reactant of Route 2
2-Methoxycyclohexanone
Reactant of Route 3
Reactant of Route 3
2-Methoxycyclohexanone
Reactant of Route 4
2-Methoxycyclohexanone
Reactant of Route 5
2-Methoxycyclohexanone
Reactant of Route 6
2-Methoxycyclohexanone

Citations

For This Compound
374
Citations
LA Paquette, PC Lobben - Journal of the American Chemical …, 1996 - ACS Publications
The stereochemical course of the 1,2-addition of several allylmetal reagents and of the Normant Grignard [ClMgO(CH 2 ) 3 MgCl] to 2-methoxycyclohexanone and tetrahydrofuranspiro-(…
Number of citations: 98 pubs.acs.org
MP Freitas, CF Tormena, R Rittner - Spectrochimica Acta Part A: Molecular …, 2003 - Elsevier
… The conformational equilibrium of 2-methoxycyclohexanone has been analyzed through infrared … An interpretation of the governing factors of 2-methoxycyclohexanone equilibria is also …
Number of citations: 12 www.sciencedirect.com
M Ohno, I Terasawa - Journal of the American Chemical Society, 1966 - ACS Publications
… a carbon tetrachloride solution (10 ml) of 2-methoxycyclohexanone oxime (3 g, 0.0209 mole) … The nmr spectrum of 2-methoxycyclohexanone oxime shows absorption peaks at 3.05 and …
Number of citations: 16 pubs.acs.org
K Hatakeyama, Y Nakagawa, M Tamura… - Green …, 2020 - pubs.rsc.org
… We select 2-methoxycyclohexanone (2-MCO) as the intermediate compound because 2-MCO is a simple product of hydrogenation of guaiacol at 3, 4, 5 and 6 positions (eqn (1)). …
Number of citations: 17 pubs.rsc.org
K Itoh, S Shino, H Maekawa, I Nishiguchi - Journal of Electroanalytical …, 2001 - Elsevier
… consists of the following four reaction steps: conversion of cyclohexanone (1) to the corresponding enol acetate (2), anodic oxidation in methanol providing 2-methoxycyclohexanone (3)…
Number of citations: 4 www.sciencedirect.com
C Fuganti, P Grasselli, M Mendozza, S Servi, G Zucchi - Tetrahedron, 1997 - Elsevier
(S) 2-Methoxycyclohexanone 1, useful intermediate in the synthesis of Sanfetrinem 2, is obtained from (S) α-benzylidene cyclohexanol 4, derived from the ketone 3 through a short …
Number of citations: 25 www.sciencedirect.com
WN MCALPIN - 1983 - search.proquest.com
… Chodkiewicz (23) ethynylated 2-methoxycyclohexanone under equivalent conditions with 1ithium, sodium and potassium acetylides in liquid amonia. Tab1e I gives the distribution of cis…
Number of citations: 1 search.proquest.com
RR Fraser, NC Faibish - Canadian journal of chemistry, 1995 - cdnsciencepub.com
… Abstract: The value for the equilibrium constant representing the ratio of equatorial to axial conformers for 2methylthio- and 2-methoxycyclohexanone has been measured in five …
Number of citations: 15 cdnsciencepub.com
DS Ribeiro, RJ Abraham - Magnetic Resonance in Chemistry, 2002 - Wiley Online Library
… axial preference of the substituent in 2-chloro- and 2methoxycyclohexanone oxime, much larger than in the corresponding ketones, and they suggested that this could be due to …
BE Betts, W Davey - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
… Also, although the action of phenylmagnesium bromide on 2-methoxycyclohexanone 22 gave 2-methoxy-l-phenylcyclohexan-1-01, yet attempted dehydration of this alcohol with …
Number of citations: 17 pubs.rsc.org

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